molecular formula C6H10Cl2F3NO2S B14773832 Sulfuryl dichloride;2-(trifluoromethyl)piperidine

Sulfuryl dichloride;2-(trifluoromethyl)piperidine

Cat. No.: B14773832
M. Wt: 288.11 g/mol
InChI Key: VPPSIEAABYHAGE-UHFFFAOYSA-N
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Description

Sulfuryl dichloride and 2-(trifluoromethyl)piperidine are two distinct chemical compounds with unique properties and applications. Sulfuryl dichloride, with the formula SO2Cl2, is a colorless liquid used primarily as a chlorinating agent. On the other hand, 2-(trifluoromethyl)piperidine, with the formula C6H10F3N, is a fluorinated organic compound used in various chemical syntheses and research applications.

Preparation Methods

Sulfuryl Dichloride

Sulfuryl dichloride is typically prepared by the reaction of sulfur dioxide (SO2) with chlorine (Cl2) in the presence of a catalyst such as activated carbon. The reaction is as follows:

SO2+Cl2SO2Cl2\text{SO}_2 + \text{Cl}_2 \rightarrow \text{SO}_2\text{Cl}_2 SO2​+Cl2​→SO2​Cl2​

2-(Trifluoromethyl)piperidine

2-(trifluoromethyl)piperidine can be synthesized through various methods. One common method involves the trifluoromethylation of piperidine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. Another method involves the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst .

Chemical Reactions Analysis

Sulfuryl Dichloride

Sulfuryl dichloride undergoes several types of chemical reactions, including:

    Chlorination: It acts as a chlorinating agent, converting alcohols to alkyl chlorides.

    Hydrolysis: It reacts with water to form sulfuric acid (H2SO4) and hydrochloric acid (HCl).

2-(Trifluoromethyl)piperidine

2-(trifluoromethyl)piperidine undergoes various reactions, including:

Scientific Research Applications

Sulfuryl Dichloride

Sulfuryl dichloride is used in:

    Organic synthesis: As a chlorinating agent.

    Industrial applications: In the production of pesticides and pharmaceuticals.

2-(Trifluoromethyl)piperidine

2-(trifluoromethyl)piperidine is used in:

Mechanism of Action

Sulfuryl Dichloride

Sulfuryl dichloride acts as a chlorinating agent by donating chlorine atoms to substrates. The mechanism involves the formation of a reactive intermediate that facilitates the transfer of chlorine atoms.

2-(Trifluoromethyl)piperidine

The mechanism of action of 2-(trifluoromethyl)piperidine in chemical reactions involves the electron-withdrawing effect of the trifluoromethyl group, which increases the reactivity of the compound. This effect is utilized in various synthetic reactions to achieve desired products .

Comparison with Similar Compounds

Sulfuryl Dichloride

Similar compounds include:

    Thionyl chloride (SOCl2): Another chlorinating agent used in organic synthesis.

    Phosphorus oxychloride (POCl3): Used in the synthesis of organophosphorus compounds.

2-(Trifluoromethyl)piperidine

Conclusion

Sulfuryl dichloride and 2-(trifluoromethyl)piperidine are valuable compounds in the field of chemistry, each with unique properties and applications. Their roles in organic synthesis, medicinal chemistry, and industrial applications highlight their importance in scientific research and industry.

Properties

Molecular Formula

C6H10Cl2F3NO2S

Molecular Weight

288.11 g/mol

IUPAC Name

sulfuryl dichloride;2-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H10F3N.Cl2O2S/c7-6(8,9)5-3-1-2-4-10-5;1-5(2,3)4/h5,10H,1-4H2;

InChI Key

VPPSIEAABYHAGE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(F)(F)F.O=S(=O)(Cl)Cl

Origin of Product

United States

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